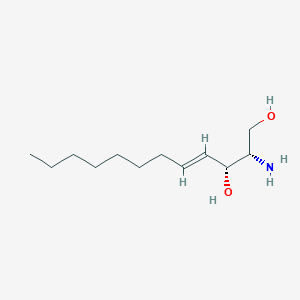
乙酰丙酸单乙酯
概述
描述
Ethyl hydrogen malonate, also known as monoethyl malonate, is an organic compound with the molecular formula C5H8O4. It is a dicarboxylic acid derivative, characterized by the presence of both an ester and a carboxylic acid functional group. This compound is a pale yellow liquid that is miscible with water and various organic solvents. It is commonly used in organic synthesis due to its reactivity and versatility.
科学研究应用
Ethyl hydrogen malonate has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of tetramic acids, which are important intermediates in organic synthesis.
Biology: It has been shown to impair brain mitochondrial succinate and malate transport, making it a useful tool in studying metabolic pathways.
Medicine: It is found in the extract of Hericium erinaceus mushroom, which exhibits antitumor effects in tumor-bearing mice.
Industry: It is used in the preparation of gamma-lactones, which are valuable in the fragrance and flavor industry.
作用机制
Target of Action
Ethyl hydrogen malonate, also known as monoethyl malonate, is primarily used as a reactant in various chemical reactions . It doesn’t have a specific biological target, but its role as a reactant makes it a crucial component in the synthesis of various compounds.
Mode of Action
Ethyl hydrogen malonate participates in several types of chemical reactions. It is used in the preparation of tetramic acids via Dieckmann ring closure and organocatalytic decarboxylative Doebner-Knoevenagel reactions . It is also involved in acylation reactions and Knoevenagel condensation with aldehydes . These reactions result in the formation of new compounds with potential applications in various fields, including medicine and biochemistry.
Biochemical Pathways
For instance, tetramic acids, which can be synthesized using Ethyl hydrogen malonate, have been found to exhibit a wide range of biological activities, including antibacterial, antifungal, and cytotoxic effects .
Pharmacokinetics
The pharmacokinetic properties of the compounds synthesized using ethyl hydrogen malonate would depend on their chemical structure and the specific biological systems they interact with .
Result of Action
As a reactant, the primary result of Ethyl hydrogen malonate’s action is the formation of new compounds. These compounds can have various molecular and cellular effects depending on their structure and the biological systems they interact with .
Action Environment
The action of Ethyl hydrogen malonate is influenced by various environmental factors, including temperature, pH, and the presence of other reactants . These factors can affect the rate and outcome of the reactions Ethyl hydrogen malonate participates in. Therefore, careful control of the reaction conditions is necessary to ensure the successful synthesis of the desired compounds.
生化分析
Biochemical Properties
Ethyl hydrogen malonate is involved in several biochemical reactions. It is used as a reactant for the preparation of tetramic acids through Dieckmann ring closure and organocatalytic decarboxylative Doebner-Knoevenagel reactions . It is also involved in acylation reactions and Knoevenagel condensation with aldehydes .
Cellular Effects
Ethyl hydrogen malonate has been shown to impair brain mitochondrial succinate and malate transport . This indicates that it can influence cell function by affecting critical metabolic pathways within the cell.
Molecular Mechanism
The molecular mechanism of ethyl hydrogen malonate involves its interaction with enzymes and other biomolecules. For instance, it is involved in the Dieckmann ring closure and organocatalytic decarboxylative Doebner-Knoevenagel reactions . These reactions suggest that ethyl hydrogen malonate can bind to enzymes and other biomolecules, leading to enzyme activation or inhibition and changes in gene expression.
Metabolic Pathways
Ethyl hydrogen malonate is involved in several metabolic pathways. It is a key player in the Dieckmann ring closure and organocatalytic decarboxylative Doebner-Knoevenagel reactions . These reactions suggest that ethyl hydrogen malonate interacts with various enzymes and cofactors, potentially affecting metabolic flux or metabolite levels.
准备方法
Synthetic Routes and Reaction Conditions: Ethyl hydrogen malonate can be synthesized through the alkylation of diethyl malonate. The process involves the following steps:
Deprotonation: Diethyl malonate is deprotonated using a strong base such as sodium ethoxide in ethanol, forming an enolate ion.
Alkylation: The enolate ion undergoes nucleophilic substitution with an alkyl halide, resulting in the formation of an alkylated malonate ester.
Hydrolysis: The ester groups are hydrolyzed under acidic conditions to yield ethyl hydrogen malonate.
Industrial Production Methods: Industrial production of ethyl hydrogen malonate typically involves the same synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process may also involve continuous flow reactors to enhance efficiency and scalability.
化学反应分析
Types of Reactions: Ethyl hydrogen malonate undergoes various chemical reactions, including:
Alkylation: The enolate form of ethyl hydrogen malonate can react with alkyl halides to form substituted malonates.
Condensation Reactions: It participates in Knoevenagel condensation with aldehydes to form α,β-unsaturated compounds.
Acylation: It can be used as an acylating agent in the presence of catalysts.
Common Reagents and Conditions:
Bases: Sodium ethoxide, potassium tert-butoxide.
Solvents: Ethanol, chloroform, water.
Catalysts: Manganese(III) acetate for carbolactonization reactions.
Major Products:
Substituted Malonates: Formed through alkylation.
α,β-Unsaturated Compounds: Formed through Knoevenagel condensation.
Gamma-Lactones: Formed through carbolactonization of olefins.
相似化合物的比较
Diethyl Malonate: Used in malonic ester synthesis to prepare carboxylic acids.
Dimethyl Malonate: Similar to diethyl malonate but with methyl ester groups.
Ethyl Acetoacetate: Similar in reactivity but contains a ketone group instead of a second ester group.
Ethyl hydrogen malonate’s unique structure and reactivity make it a valuable compound in various fields of research and industry.
属性
IUPAC Name |
3-ethoxy-3-oxopropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O4/c1-2-9-5(8)3-4(6)7/h2-3H2,1H3,(H,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGINADPHJQTSKN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10147915 | |
| Record name | Ethyl hydrogen malonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10147915 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Monoethyl malonic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000576 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
1071-46-1 | |
| Record name | Monoethyl malonate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1071-46-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl hydrogen malonate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001071461 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethyl hydrogen malonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10147915 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl hydrogen malonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.721 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Monoethyl malonic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000576 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
47 - 50 °C | |
| Record name | Monoethyl malonic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000576 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is Ethyl hydrogen malonate commonly used for in organic synthesis?
A1: Ethyl hydrogen malonate is a valuable reagent in organic synthesis, primarily known for its role in the Knoevenagel condensation. This reaction involves the condensation of an aldehyde or ketone with an active methylene compound, like ethyl hydrogen malonate, in the presence of a base. This reaction leads to the formation of α,β-unsaturated carbonyl compounds, which are important intermediates in the synthesis of various organic compounds, including natural products and pharmaceuticals. [, , ]
Q2: How does the presence of an ester group in Ethyl hydrogen malonate affect its reactivity compared to malonic acid?
A2: Research indicates that the ester group in ethyl hydrogen malonate decreases the reactivity of the methylene hydrogens towards bromination and oxidation compared to malonic acid. This difference is observed in reactions with Ce(IV), Mn(III), or Fe(phen)33+ ions. []
Q3: Can Ethyl hydrogen malonate be used in oscillating reactions like the Belousov-Zhabotinsky reaction?
A3: While ethyl hydrogen malonate can participate in the bromate-driven Belousov-Zhabotinsky reaction, it shows different behavior compared to malonic acid. The presence of the ester group leads to less robust oscillations. Interestingly, diethyl malonate (CH2(COOEt)2) does not produce good oscillations in this reaction when catalyzed by Ce(III), Mn(II), or Fe(phen)32+ ions. []
Q4: What happens when Ethyl hydrogen malonate reacts with olefins in the presence of manganese(III) acetate?
A5: The reaction outcome depends on the specific malonic acid derivative used. With methylmalonic acid, 2-carboxy-2-methyl-4-butanolides are formed. Bromomalonic acid and chloromalonic acid lead to 2-halo-4-butanolides and/or 2-buten-4-olides. When ethyl hydrogen malonate is used, the product profile includes 2-ethoxycarbonyl-2-buten-4-olides, 2-ethoxycarbonyl-2-ethenyl-4-butanolide, 2,7-dioxaspiro[4.4]nonane-1,6-diones, 2-ethoxycarbonyl-4-butanolide, and ethyl 3-butenoate. These reactions are proposed to proceed through a free-radical mechanism involving substituted dicarboxymethyl radicals. []
Q5: Are there any notable observations when 3,5-Dimethoxyphenylacetaldehyde undergoes a Knoevenagel condensation with Ethyl hydrogen malonate?
A6: Interestingly, this reaction in pyridine-piperidine doesn't yield the expected 4-(3,5-dimethoxyphenyl)-2-butenoate. Instead, its isomer, the 3-butenoate, is formed and doesn't readily isomerize to the 2-isomer under basic conditions, unlike similar compounds like 4-phenyl-2-butenoate and 4-phenyl-3-butenoate. Additionally, this reaction also forms 2′,4′,2″,4″-tetramethoxy-2,3:6,7-dibenzo-9-oxabicyclo[3.3.1]nona-2,6-diene, a product of phenol-aldehyde condensation under basic conditions. []
Q6: What is the significance of Melillo's lactone, and how is Ethyl hydrogen malonate involved in its synthesis?
A7: Melillo's lactone is a crucial intermediate in the synthesis of thienamycin, a carbapenem antibiotic. While ethyl hydrogen malonate itself is not directly used in synthesizing this lactone, it plays a role in a multi-step process. For example, the oxoazetidinecarboxylic acid (2b) can be converted to its corresponding diazo ester by reacting with ethyl diazoacetate, derived from ethyl hydrogen malonate. This diazo ester can then undergo a series of reactions, ultimately leading to Melillo's lactone. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

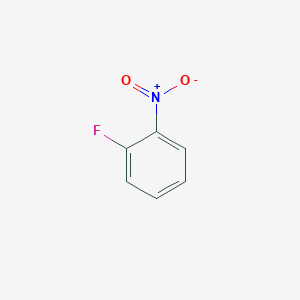
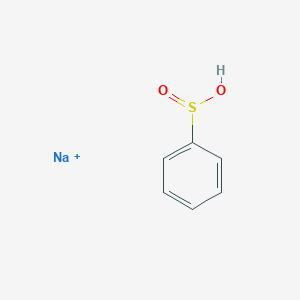
![2-Azabicyclo[4.2.0]octa-1(6),4-dien-3-one](/img/structure/B32015.png)
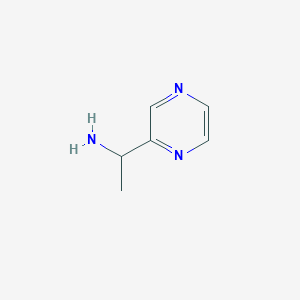
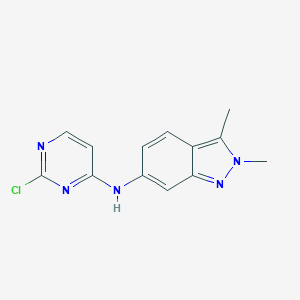

![2-[3,5-Dichloro-4-[(4-chlorophenyl)methyl]phenyl]-1,2,4-triazine-3,5(2H,4H)-dione](/img/structure/B32026.png)
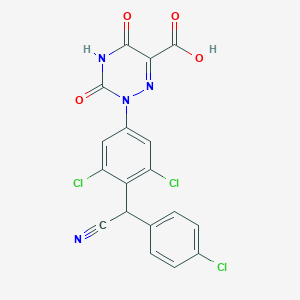
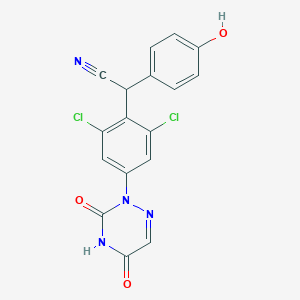

![n-[4-(Methylamino)benzoyl]-l-glutamic acid](/img/structure/B32035.png)

